molecular formula C18H28ClNO2 B216053 2-(4-chlorophenoxy)-2-methyl-N-(1-methylheptyl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(1-methylheptyl)propanamide

Cat. No. B216053
M. Wt: 325.9 g/mol
InChI Key: QYZBQHHHFJIRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-2-methyl-N-(1-methylheptyl)propanamide, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used extensively in scientific research to investigate the pharmacological effects of cannabinoids.

Mechanism of Action

2-(4-chlorophenoxy)-2-methyl-N-(1-methylheptyl)propanamide 47,497 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. Activation of these receptors by 2-(4-chlorophenoxy)-2-methyl-N-(1-methylheptyl)propanamide 47,497 leads to a wide range of pharmacological effects, including pain relief, appetite stimulation, and mood modulation.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-2-methyl-N-(1-methylheptyl)propanamide 47,497 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 2-(4-chlorophenoxy)-2-methyl-N-(1-methylheptyl)propanamide 47,497 has been shown to modulate the activity of the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-2-methyl-N-(1-methylheptyl)propanamide 47,497 has several advantages as a research tool. It is a potent and selective agonist of the cannabinoid receptors CB1 and CB2, making it a useful tool for investigating the pharmacological effects of cannabinoids. Additionally, it has a long half-life, which allows for sustained activation of the cannabinoid receptors. However, 2-(4-chlorophenoxy)-2-methyl-N-(1-methylheptyl)propanamide 47,497 also has several limitations. It is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. Additionally, it is a synthetic compound, which may limit its relevance to natural cannabinoids found in the body.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-(1-methylheptyl)propanamide 47,497 and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved pharmacological properties, such as increased selectivity for specific cannabinoid receptors or reduced side effects. Additionally, there is a need for further research on the long-term effects of synthetic cannabinoids on the brain and other physiological systems. Finally, there is a need for further research on the potential therapeutic applications of synthetic cannabinoids, including their use in the treatment of neurological disorders and other medical conditions.

Synthesis Methods

2-(4-chlorophenoxy)-2-methyl-N-(1-methylheptyl)propanamide 47,497 is synthesized through a multi-step process involving the reaction of 4-chlorophenol with 2-methyl-2-butanol to form 2-(4-chlorophenoxy)-2-methylbutane. This intermediate is then reacted with 1-methylheptylamine to form the final product, 2-(4-chlorophenoxy)-2-methyl-N-(1-methylheptyl)propanamide.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(1-methylheptyl)propanamide 47,497 has been widely used in scientific research to investigate the pharmacological effects of cannabinoids. It has been used to study the effects of cannabinoids on the central nervous system, including their effects on pain, appetite, and mood. It has also been used to investigate the potential therapeutic applications of cannabinoids, including their use in the treatment of cancer, epilepsy, and other neurological disorders.

properties

Product Name

2-(4-chlorophenoxy)-2-methyl-N-(1-methylheptyl)propanamide

Molecular Formula

C18H28ClNO2

Molecular Weight

325.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-octan-2-ylpropanamide

InChI

InChI=1S/C18H28ClNO2/c1-5-6-7-8-9-14(2)20-17(21)18(3,4)22-16-12-10-15(19)11-13-16/h10-14H,5-9H2,1-4H3,(H,20,21)

InChI Key

QYZBQHHHFJIRQH-UHFFFAOYSA-N

SMILES

CCCCCCC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Canonical SMILES

CCCCCCC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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